Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a thioacetamide bridge linked to a 3-fluorophenyl group. The core structure includes a 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl moiety, which is characteristic of bioactive molecules targeting enzymes like kinases or receptors involved in inflammation and cancer .
Properties
Molecular Formula |
C18H18FN3OS2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3OS2/c1-4-14-10(2)25-18-16(14)17(20-11(3)21-18)24-9-15(23)22-13-7-5-6-12(19)8-13/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
BZEFHUFLHIGRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Biological Activity
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and the biological implications derived from recent studies.
Structural Characteristics
The molecular formula of Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)- is , with a molar mass of approximately 387.52 g/mol. The compound features a thieno[2,3-D]pyrimidine ring structure that is essential for its biological activity. The presence of the thioether linkage and acetamide functional group contributes to its unique chemical properties and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Thieno[2,3-D]pyrimidine core : This step often requires specific reagents and conditions to ensure the correct formation of the ring structure.
- Introduction of the Acetamide group : This functionalization is crucial for enhancing the compound's solubility and reactivity.
- Final Modifications : Adjustments to the substituents on the aromatic rings can significantly influence biological activity.
Biological Activity
Recent research indicates that Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)- exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism likely involves interaction with bacterial enzymes or cell membranes, disrupting vital cellular processes .
Anticancer Properties
Research has shown promising anticancer effects attributed to the compound's ability to inhibit specific cancer cell lines. The thieno[2,3-D]pyrimidine structure is known for its role in targeting kinases and other proteins involved in cancer progression .
The exact mechanisms through which Acetamide exerts its biological effects are still under investigation. However, it is believed that it interacts with specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : Binding to target enzymes can alter their activity and lead to downstream effects.
- Receptor Modulation : The compound may act as a modulator at various receptors, impacting cellular signaling pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the thieno[2,3-D]pyrimidine class:
- Study on Antiviral Activity : Research indicated that derivatives of thieno[2,3-D]pyrimidine demonstrated antiviral effects against RNA viruses .
- Evaluation of Kinase Inhibitors : A study highlighted compounds structurally related to Acetamide as promising candidates for kinase inhibition in cancer therapies .
Comparative Data Table
| Property | Acetamide Structure | Biological Activity |
|---|---|---|
| Molecular Formula | Antimicrobial | |
| Molar Mass | 387.52 g/mol | Anticancer |
| Key Functional Groups | Thioether, Acetamide | Enzyme inhibition |
| Mechanism of Action | Enzyme/receptor interaction | Modulation of cellular pathways |
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)- is a complex organic compound with potential applications in scientific research, particularly in medicinal chemistry and pharmacology. It features a thieno[2,3-D]pyrimidine core structure and a molecular formula of C18H18FN3OS2 .
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)- is investigated for its potential biological activities, including:
- Antimicrobial Properties: Thienopyrimidine structures have demonstrated antimicrobial effects against various pathogens. This compound may inhibit bacterial growth by interacting with specific enzymes involved in bacterial metabolism.
- Anticancer Effects: Researched for its potential to modulate cancer cell growth, preliminary studies suggest it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.
- Mechanism of Action: The compound's biological activity is attributed to its ability to selectively bind to molecular targets like enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to interact with G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among analogs include substitutions on the phenyl ring, pyrimidine core, or thioacetamide linker. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The 3-acetylphenyl analog () has low aqueous solubility (2.193 mg/L at 25°C), typical for lipophilic thienopyrimidines. The target compound’s 3-fluorophenyl group likely reduces solubility further due to increased hydrophobicity.
- LogP : The 3-acetylphenyl analog’s LogP of 4.88 () suggests moderate lipophilicity, while the target compound’s fluorine substituent may elevate LogP slightly (~5.0–5.2).
- Thermal Stability : Analogs with bulky substituents (e.g., phenyloxy in ) exhibit higher melting points (>190°C), indicating crystalline stability.
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
The synthesis typically involves sequential functionalization of the thieno[2,3-d]pyrimidine core. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-thiol) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the product, with yields ranging from 31% to 80% depending on substituent reactivity .
- Characterization :
Q. Which functional groups are critical for biological activity, and how are they validated experimentally?
- Thioacetamide (-S-CH₂-CONH-) : Essential for target binding; validated via comparative assays with des-thio analogs showing reduced activity.
- Fluorophenyl moiety : Enhances lipophilicity and membrane permeability; confirmed through LogP calculations and cellular uptake studies .
- Thienopyrimidine core : Stabilizes π-π stacking interactions; verified via X-ray crystallography of analogous compounds .
Q. What are common impurities in the synthesis, and how are they detected?
- Byproducts : Unreacted starting materials (e.g., free thiols) or over-alkylated derivatives.
- Detection methods :
Advanced Research Questions
Q. How can synthetic yields be optimized despite contradictory reports (e.g., 31% vs. 80%)?
- Solvent selection : Polar aprotic solvents (e.g., NMP) improve solubility of intermediates, enhancing reaction efficiency .
- Temperature control : Maintaining 120°C for nucleophilic substitution minimizes side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) for C-S bond formation could reduce reaction time and improve yields, though this requires further validation .
Q. How are spectral data contradictions resolved (e.g., ambiguous NMR splitting patterns)?
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Systematic substitution of the fluorophenyl group (e.g., replacing F with Cl or CH₃) and testing against biological targets .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding and hydrophobic interactions .
- In silico docking : Molecular dynamics simulations predict binding affinity variations with structural modifications .
Q. How can computational methods streamline reaction design for novel derivatives?
- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict feasible pathways for introducing substituents like ethoxy or methoxy groups .
- Machine learning : Training models on existing reaction data (e.g., yields, solvent effects) to recommend optimal conditions for new syntheses .
Q. What alternative purification strategies exist for scale-up challenges?
- High-performance liquid chromatography (HPLC) : Resolves closely eluting impurities in milligram-scale syntheses .
- Recrystallization optimization : Screening solvent pairs (e.g., EtOH/H₂O) improves crystal purity for gram-scale production .
Notes
- Methodological Rigor : Advanced techniques (e.g., ²D NMR, DFT) are prioritized to address research-grade challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
